1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is an organic compound with the molecular formula C10H16N2 It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms is replaced by a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- typically involves the reaction of 1,2-propanediamine with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted amines with different functional groups
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as a ligand in coordination chemistry or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diamino-2-methylpropane
- 2-Methyl-1,2-propanediamine
- 1,2-Propanediamine, 2-methyl-
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interactions with other molecules and its overall stability, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-1-N-(2-methylphenyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)13-8-11(2,3)12/h4-7,13H,8,12H2,1-3H3 |
InChI Key |
AUQSSUXZTAOPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(C)(C)N |
Origin of Product |
United States |
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